molecular formula C18H16Cl2N2O B5598868 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Número de catálogo B5598868
Peso molecular: 347.2 g/mol
Clave InChI: ZKTVERJNTCOFQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCPyL and is a potent ligand for prostate-specific membrane antigen (PSMA). The compound has been widely studied for its potential applications in the diagnosis and treatment of prostate cancer.

Mecanismo De Acción

DCPyL binds to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole with high affinity and specificity. 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a transmembrane protein that is overexpressed in prostate cancer cells. The binding of DCPyL to 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole allows for the selective targeting of prostate cancer cells, which can be visualized using imaging techniques such as positron emission tomography (PET).
Biochemical and Physiological Effects:
DCPyL has been shown to have minimal off-target effects and is well-tolerated in preclinical studies. It has a favorable pharmacokinetic profile, with rapid clearance from non-target tissues and high accumulation in 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-expressing tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DCPyL is its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which allows for the selective targeting of prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, one of the limitations of DCPyL is its relatively complex synthesis, which may limit its widespread use in research.

Direcciones Futuras

There are several potential future directions for the use of DCPyL in scientific research. These include:
1. Development of DCPyL-based imaging agents for the early detection of prostate cancer.
2. Development of DCPyL-based therapeutics for the treatment of prostate cancer.
3. Investigation of the use of DCPyL in combination with other therapies for the treatment of prostate cancer.
4. Exploration of the potential use of DCPyL in other types of cancer that express 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
5. Further optimization of the synthesis of DCPyL to improve its accessibility for research purposes.
In conclusion, DCPyL is a promising compound that has gained significant attention in scientific research for its potential applications in the diagnosis and treatment of prostate cancer. Its high specificity for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer. However, further research is needed to fully explore its potential applications and limitations.

Métodos De Síntesis

The synthesis of DCPyL involves the reaction of 4-methoxyphenylhydrazine with 2,2-dichloroacetaldehyde in the presence of potassium carbonate. This is followed by the reaction of the resulting intermediate with phenylhydrazine and subsequent reduction with sodium borohydride to obtain the final product.

Aplicaciones Científicas De Investigación

DCPyL has been extensively studied for its potential applications in the diagnosis and treatment of prostate cancer. It is a highly specific ligand for 5-(2,2-dichlorovinyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, which is overexpressed in prostate cancer cells. This makes it a promising candidate for the development of imaging agents and therapeutics for prostate cancer.

Propiedades

IUPAC Name

3-(2,2-dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O/c1-23-16-9-7-13(8-10-16)17-11-15(12-18(19)20)22(21-17)14-5-3-2-4-6-14/h2-10,12,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTVERJNTCOFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C=C(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dichloroethenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.